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Compound of Interest

Compound Name: 4-Methyl-2-heptanone

Cat. No.: B1266389

This guide provides a comprehensive overview of the spectroscopic data for 4-methyl-2-
heptanone, tailored for researchers, scientists, and professionals in drug development. It
includes detailed spectroscopic data (NMR, IR, and Mass Spectrometry), experimental
protocols for data acquisition, and a workflow visualization.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for 4-methyl-2-heptanone (CAS No: 6137-06-0).[1] The data is
summarized in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified *H NMR data for 4-methyl-2-heptanone is not readily available
in public databases. The data presented here is based on established principles of NMR
spectroscopy and predicted values for similar ketone structures. Protons nearer to the electron-
withdrawing carbonyl group are expected to be deshielded and appear at a higher chemical
shift (ppm).[2]

1H NMR (Predicted)
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Protons Chemical Shift Multiplicity Integration
(ppm)
H-1 ~2.1 S 3H
H-3 ~2.4 d 2H
H-4 ~1.8 m 1H
H-5 ~1.2-1.4 m 2H
H-6 ~1.2-14 m 2H
H-7 ~0.9 t 3H
4-CHs ~0.9 d 3H

BC NMR

While a full experimental spectrum is not publicly available, some data can be found through
chemical databases.[3] The following table combines available information with predicted
chemical shifts, which are valuable for structural confirmation. The carbonyl carbon is
characteristically found significantly downfield.[4]

Carbon Chemical Shift (ppm)
C-1 ~30

C-2 (C=0) >200

C-3 ~52

C-4 ~35

C-5 ~30

C-6 ~20

C-7 ~14

4-CHs ~23
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Infrared (IR) Spectroscopy

The IR spectrum of 4-methyl-2-heptanone is characterized by a strong absorption band

corresponding to the carbonyl (C=0) stretch, a key indicator for ketones.[5]

Wavenumber (cm—?) Intensity Assignment

~2960 Strong C-H stretch (alkane)
~1718 Strong C=0 stretch (ketone)
~1460 Medium C-H bend (alkane)
~1370 Medium C-H bend (alkane)

Mass Spectrometry (MS)

The mass spectrum of 4-methyl-2-heptanone provides information about its molecular weight

and fragmentation pattern under electron ionization (El). The molecular ion peak [M]* is

expected at m/z 128, corresponding to the molecular weight of the compound (CsH160).[1]

m/z Relative Intensity Assignment

128 Low [M]* (Molecular lon)

113 Medium [M - CHs]*

85 High [M - CsH7]*

71 High [M - CaHq]*

58 High McLafferty rearrangement
43 Very High (Base Peak) [CHsCOJ*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented.
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NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra of 4-methyl-2-heptanone.
Methodology:

o Sample Preparation: A sample of 5-10 mg of 4-methyl-2-heptanone is dissolved in
approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs), inside a 5
mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard
for chemical shift referencing (0 ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

o Data Acquisition:

o

The spectrometer is tuned to the appropriate frequencies for *H and 13C nuclei.

[¢]

The magnetic field is locked onto the deuterium signal of the solvent.

[¢]

Shimming is performed to optimize the homogeneity of the magnetic field.

[e]

For *H NMR, a standard pulse-acquire sequence is used.

o

For 3C NMR, a proton-decoupled pulse sequence is typically employed to simplify the
spectrum to single lines for each unique carbon.

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce
the frequency-domain spectrum. Phase and baseline corrections are applied, and the
spectrum is calibrated using the TMS signal.

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid 4-methyl-2-heptanone.
Methodology:

o Sample Preparation: As 4-methyl-2-heptanone is a liquid, a "neat" sample is prepared. A
single drop of the pure liquid is placed on the surface of one salt plate (e.g., NaCl or KBr). A
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second salt plate is carefully placed on top to create a thin liquid film between the plates.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
o Data Acquisition:

o A background spectrum of the empty spectrometer is collected to account for atmospheric
COz2 and H:0.

o The "sandwich" of salt plates containing the sample is placed in the spectrometer's sample
holder.

o The sample spectrum is then recorded. The instrument automatically subtracts the
background spectrum.

o Data Processing: The resulting spectrum, typically plotted as transmittance versus
wavenumber (cm~?), is analyzed to identify the characteristic absorption bands.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic
fragments of 4-methyl-2-heptanone.

Methodology:

o Sample Introduction: For a volatile compound like 4-methyl-2-heptanone, Gas
Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected
into a gas chromatograph, which separates it from any impurities. The separated compound
then flows directly into the mass spectrometer.

« lonization: Electron lonization (El) is typically used. The sample molecules are bombarded
with a high-energy electron beam (usually 70 eV), causing them to ionize and fragment.

o Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

o Detection: An electron multiplier detects the ions, and the signal is processed by a computer
to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
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Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.
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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1266389?utm_src=pdf-body-img
https://www.benchchem.com/product/b1266389?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. 2-Heptanone, 4-methyl- [webbook.nist.gov]

e 2. homework.study.com [homework.study.com]

e 3. 4-Methyl-2-heptanone | C8H160 | CID 94317 - PubChem [pubchem.ncbi.nim.nih.gov]
e 4. chem.libretexts.org [chem.libretexts.org]

e 5. 2-Heptanone, 4-methyl- [webbook.nist.gov]

» To cite this document: BenchChem. [Spectroscopic Analysis of 4-Methyl-2-heptanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266389#spectroscopic-data-nmr-ir-mass-spec-of-4-
methyl-2-heptanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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